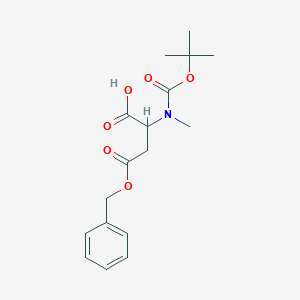

Boc-N-Me-Asp(OBzl)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-N-Me-Asp(OBzl)-OH is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transesterification and Amide cis-trans Isomerization

Research by Niklas, Zahl, and Alsfasser (2007) on the amino acid derivative Boc-Asp(OBzl) highlighted its application in studying transesterification and amide cis-trans isomerization through the synthesis of Zn and Cd complexes. This study provided valuable insights into the reactivity and coordination chemistry of such complexes, revealing the influence of metal ions on the rotational barriers of tertiary amide bonds and their transesterification reactivity. This work contributes to our understanding of the structural dynamics and reactivity of amino acid derivatives in the presence of metal ions N. Niklas, A. Zahl, R. Alsfasser, 2007.

Peptide Substrates for Proteases

Kawabata et al. (1988) synthesized peptide amides using Boc-Asp(OBzl) among other derivatives to create specific substrates for blood-clotting proteases and trypsin. This research aimed at identifying highly sensitive substrates for enzymes involved in blood coagulation, showcasing the application of Boc-N-Me-Asp(OBzl)-OH derivatives in developing tools for biochemical studies related to enzyme specificity and activity S. Kawabata, T. Miura, T. Morita, H. Kato, K. Fujikawa, S. Iwanaga, K. Takada, T. Kimura, S. Sakakibara, 1988.

Efficient Synthesis of Probes for Protein Function

Englund, Gopi, and Appella (2004) reported on the efficient synthesis of a probe for protein function utilizing N-alpha-Boc-Asp(OBn)-OH, highlighting the versatility of Boc-protected aspartic acid derivatives in synthesizing compounds for probing protein functions. This work emphasizes the role of such derivatives in the synthesis of complex molecules with potential applications in biochemical research Ethan A. Englund, H. Gopi, D. Appella, 2004.

Catalysts in Hydrolytic Reactions

Nishi and Nakajima (1982) synthesized peptides containing Boc-Asp(OBzl) as part of a sequence acting as catalysts in hydrolytic reactions. This research contributes to the understanding of peptides' catalytic roles, providing insights into their potential applications in mimicking enzymatic activities and designing peptide-based catalysts N. Nishi, B. Nakajima, 1982.

Cross-Linking in Peptide Dimerization

Shimohigashi, Kodama, Waki, and Costa (1989) explored the applications of Boc-protected amino acid amides, including Boc-Asp(OBzl), in the cross-linking of peptide dimerization and conjugation to affinity matrices. This study showcases the utility of this compound derivatives in peptide engineering, facilitating the design of dimeric peptides and their application in affinity purification Y. Shimohigashi, H. Kodama, M. Waki, T. Costa, 1989.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-N-Me-Asp(OBzl)-OH involves the protection of the carboxylic acid group, followed by the coupling of the protected aspartic acid derivative with benzyl alcohol. The benzyl group is then removed to yield the final product.", "Starting Materials": [ "N-methyl-L-aspartic acid", "Boc anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzyl alcohol", "trifluoroacetic acid (TFA)", "diethyl ether", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "N-methyl-L-aspartic acid is reacted with Boc anhydride in the presence of DMAP and DCC to yield Boc-N-Me-Asp(OBoc)-OH.", "Boc-N-Me-Asp(OBoc)-OH is then coupled with benzyl alcohol in DCM using DCC and DMAP as coupling agents to yield Boc-N-Me-Asp(OBzl)-OH.", "The benzyl group is removed from Boc-N-Me-Asp(OBzl)-OH using TFA in DCM to yield the final product, Boc-N-Me-Asp(OH)-OH.", "The product is then purified by precipitation with diethyl ether, followed by filtration and drying under vacuum.", "The purity of the final product is confirmed by NMR and HPLC analysis.", "Sodium bicarbonate and sodium chloride are used as aqueous workup reagents, while magnesium sulfate is used as a drying agent." ] } | |

CAS No. |

141408-45-9 |

Molecular Formula |

C17H23NO6 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21)/t13-/m0/s1 |

InChI Key |

DVPYGCYOMZKRCJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |

SMILES |

CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)

![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)

![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)